

Ki20227 (CAS RN: 623142-96-1): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ki20227	
Cat. No.:	B1673635	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ki20227**, a potent and selective inhibitor of the c-Fms tyrosine kinase. This document consolidates key data and methodologies from preclinical studies to serve as a comprehensive resource for researchers in oncology, immunology, and bone biology.

Core Compound Information

Ki20227, with the CAS number 623142-96-1, is a quinoline-urea derivative that has demonstrated significant activity as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms.[1] Its chemical formula is C24H24N4O5S, and it has a molecular weight of 480.54 g/mol .

Property	Value
CAS Number	623142-96-1
Molecular Formula	C24H24N4O5S
Molecular Weight	480.54
Chemical Name	N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazol-2-yl)ethyl]urea
Solubility	Soluble in DMSO



Mechanism of Action and Biological Activity

Ki20227 is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase.[2][3] The binding of macrophage colony-stimulating factor (M-CSF) to its receptor, c-Fms, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[4][5][6][7] **Ki20227** effectively inhibits this signaling pathway.

The primary biological effect of **Ki20227** is the suppression of osteoclast differentiation and function.[1] Osteoclasts are bone-resorbing cells, and their overactivity is implicated in various pathological conditions, including osteoporosis and osteolytic bone metastases.[1] By inhibiting the M-CSF/c-Fms pathway, **Ki20227** has been shown to reduce the formation of osteoclasts and mitigate bone destruction in preclinical models.[1][2]

Quantitative Data In Vitro Kinase Inhibitory Activity

The inhibitory activity of **Ki20227** against various receptor tyrosine kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for c-Fms.

Target Kinase	IC50 (nmol/L)
c-Fms (CSF-1R)	2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR)	12
Platelet-Derived Growth Factor Receptor β (PDGFR β)	217
Stem Cell Factor Receptor (c-Kit)	451

Data sourced from multiple studies.[1]

Ki20227 did not show inhibitory activity against other tested kinases, including fms-like tyrosine kinase-3, epidermal growth factor receptor, or c-Src.[1]



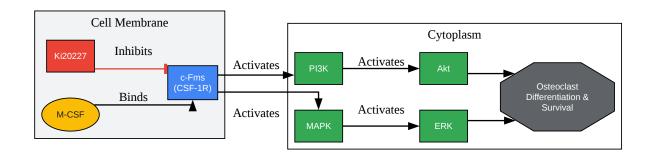
Cellular Activity

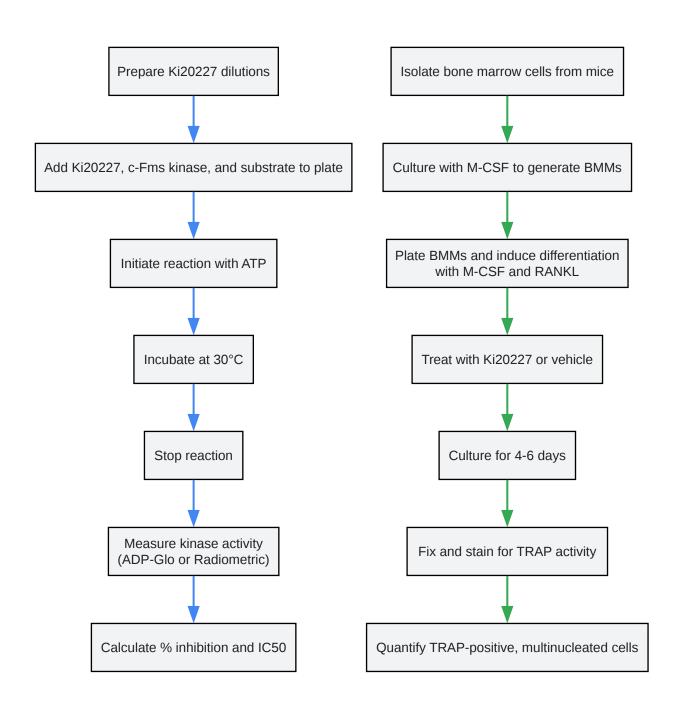
In cellular assays, **Ki20227** has been shown to inhibit the M-CSF-dependent growth of M-NFS-60 cells but not the M-CSF-independent growth of A375 human melanoma cells.[1] It also inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells from mouse bone marrow cells.[1]

Signaling Pathway

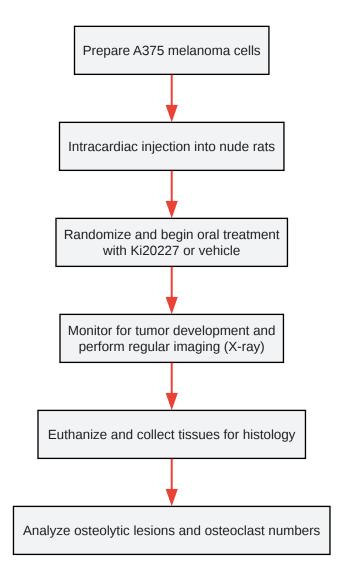
The M-CSF/c-Fms signaling pathway is central to the function of **Ki20227**. Upon M-CSF binding, c-Fms dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for osteoclast differentiation and survival. [4][5]











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